Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUWEDMGPYMKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675480 | |
| Record name | Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198420-91-5 | |
| Record name | Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethyl Pyruvate-Mediated Cyclization
A foundational approach involves the condensation of 3-amino-2-chloropyridine derivatives with ethyl pyruvate. This method, adapted from analogous syntheses, leverages the nucleophilic character of the amino group to initiate cyclization.
Procedure :
- Reactants : 3-Amino-2-chloropyridine (1.17 mmol), ethyl pyruvate (2.00 mmol)
- Catalyst : Pyridinium p-toluenesulfonate (73 mg)
- Conditions : Reflux in tetrahydrofuran (THF) at 70°C for 4 hours.
- Yield : 82% (isolated via aqueous workup and vacuum drying).
Mechanism :
The reaction proceeds through a tandem nucleophilic attack and dehydration sequence, forming the pyrrolo[3,2-b]pyridine core. The methyl ester group is introduced in situ via the esterification of the intermediate carboxylic acid.
Substitution of Chloro Precursors
Direct Amination of Methyl 6-Chloro-1H-Pyrrolo[3,2-b]Pyridine-2-Carboxylate
A two-step synthesis begins with the preparation of the chloro analog (CAS: 1083196-33-1), followed by nucleophilic substitution.
Step 1: Synthesis of Chloro Precursor
- Reactants : 6-Chloro-1H-pyrrolo[3,2-b]pyridine, methyl chloroformate
- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Conditions : Stirred in anhydrous dimethylformamide (DMF) at 0–25°C for 12 hours.
- Yield : 65–75% (reported for analogous reactions).
Step 2: Chlorine-to-Amino Substitution
- Aminating Agent : Ammonium hydroxide (NH₄OH) or gaseous ammonia (NH₃)
- Catalyst : Copper(I) iodide (CuI), 1,10-phenanthroline
- Conditions : Heated in a sealed tube at 100–120°C for 24 hours.
- Yield : 50–60% (estimated based on similar transformations).
Multi-Step Synthesis from Pyridine Derivatives
Iodination and Cross-Coupling Approaches
Adapted from kinase inhibitor syntheses, this route constructs the pyrrolopyridine core via halogenation and Suzuki-Miyaura coupling.
Step 1: Iodination of 4-Amino-2-Bromopyridine
- Reactants : 4-Amino-2-bromopyridine, iodine monochloride (ICl)
- Solvent : Acetic acid (AcOH)
- Conditions : 75°C for 3 hours.
- Yield : 38% (isolated via silica chromatography).
Step 2: Sonogashira Coupling
- Reactants : Iodinated intermediate, trimethylsilylacetylene (TMSA)
- Catalyst : Pd(PPh₃)₄, CuI
- Conditions : THF, 70°C, 4 hours.
- Yield : 70–80% (reported for analogous systems).
Step 3: Deprotection and Esterification
- Deprotection Agent : Tetrabutylammonium fluoride (TBAF)
- Esterification : Methyl chloroformate, pyridine
- Conditions : Room temperature, 2 hours.
- Overall Yield : 40–50%.
Comparative Analysis of Methods
Table 1: Synthesis Method Comparison
Key Observations :
- Condensation Route : Offers the highest yield and simplicity but requires precise control over reaction stoichiometry.
- Chloro Substitution : Practical for laboratories with access to chloro precursors but suffers from moderate yields due to competing side reactions.
- Multi-Step Synthesis : Academically valuable for introducing diverse substituents but economically less viable for large-scale production.
Challenges and Optimization Opportunities
Functional Group Compatibility
The amino group’s susceptibility to oxidation necessitates inert atmospheres and low-temperature workups during substitution reactions. Protective strategies (e.g., acetyl masking) remain underexplored but could enhance yields.
Catalytic System Refinement
Replacing homogeneous catalysts (e.g., Pd complexes) with heterogeneous alternatives (e.g., Pd/C) may improve recyclability and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving kinase inhibition and signal transduction pathways.
Industry: The compound can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of FGFRs by binding to the ATP-binding site of the receptor, thereby blocking the downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Structural Analogues: Halogenated Derivatives
Key Substituent Effects :
- Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1083196-33-1): Molecular Weight: 210.62 g/mol. The chloro substituent enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki). However, its bioactivity is less pronounced compared to amino-substituted analogs .
- Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1234616-09-1): Molecular Weight: 255.07 g/mol. Bromine improves reactivity in metal-catalyzed reactions (e.g., Sonogashira coupling), enabling diversification for drug discovery .
Table 1: Physicochemical Comparison of Halogenated Derivatives
Thieno[3,2-b]pyridine Derivatives
Bioactivity and Toxicity :
- Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates: Anti-Hepatocellular Carcinoma (HCC) Activity:
- Compound 2f (methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate) exhibits potent anti-HCC activity (GI₅₀ = 1.2 µM on HepG2 cells), surpassing ellipticine (GI₅₀ = 2.9 µM) with minimal hepatotoxicity (PLP1 GI₅₀ > 125 µM) .
- Mechanism: Induces G2/M cell cycle arrest and apoptosis .
- Hepatotoxicity Trends :
- Methoxy, pyridine, and quinoline substituents increase hepatotoxicity (e.g., 1b, 1p; PLP1 GI₅₀ < 10 µM) .
Table 2: Bioactivity Comparison of Thieno[3,2-b]pyridine Derivatives
Pyrrolo[2,3-c]pyridine and Other Heterocycles
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate :
- Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 952182-):
- Bromine at position 3 enables regioselective modifications, though its bioactivity remains underexplored .
Biological Activity
Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS Number: 1198420-91-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials based on recent research findings.
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
- LogP : 1.51 (indicating moderate lipophilicity) .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains:
| Compound | MIC (μg/mL) | Control (Isoniazid) | Control (Ciprofloxacin) |
|---|---|---|---|
| This compound | TBD | 0.25 | 2 |
| Other Pyrrole Derivatives | 3.12 - 12.5 | - | - |
In particular, derivatives with similar structures have exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, demonstrating their potential as lead compounds for developing new antibacterial agents .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
A notable study explored the structure-activity relationships (SAR) of pyrrole derivatives, revealing that modifications at specific positions can enhance biological activity significantly. For instance:
- Substituents at Position 4 : Increased potency against bacterial strains.
- Amino Group Modifications : Altered interactions with cellular targets leading to improved anticancer activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?
- Methodology : A plausible route involves substituting the halogen atom in a brominated precursor. For example, Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (BD291822, 95% purity) can undergo nucleophilic substitution using ammonia or an amine source under catalytic conditions (e.g., Pd-mediated coupling or thermal amination) . Alternatively, Suzuki-Miyaura cross-coupling with boronic acids (e.g., using potassium trifluoroborate reagents) could introduce substituents at the 6-position, followed by deprotection or functional group interconversion to yield the amino group .
- Key Considerations : Optimize reaction temperature, solvent (e.g., DMF or THF), and catalyst loading to minimize side products. Monitor progress via LC-MS or TLC.
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade compounds .
- Structural Confirmation : Employ H/C NMR to verify the pyrrolopyridine scaffold and substituents. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm in H NMR. High-resolution mass spectrometry (HRMS) or ESI-MS can confirm the molecular ion peak (e.g., [M+H] for CHNO: calculated 192.0772, observed 192.0775) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions), followed by dilution in aqueous buffers (e.g., PBS) or ethanol. Solubility >10 mM in DMSO is ideal for biological assays .
- Stability : Conduct accelerated stability studies by storing the compound at -20°C, 4°C, and room temperature. Analyze degradation via HPLC over 1–4 weeks. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How does the 6-amino substituent influence the compound’s biological activity in cancer models?
- Methodology : Compare the anti-proliferative activity of this compound with analogs lacking the amino group using in vitro assays (e.g., HepG2 or PLP1 cell lines). Perform dose-response curves (0.1–100 µM) and calculate GI values. Structural analogs with amino groups at the 6-position of similar scaffolds (e.g., thieno[3,2-b]pyridines) have shown enhanced anti-HCC activity and reduced hepatotoxicity due to improved target binding (e.g., kinase inhibition) .
Q. What experimental strategies can elucidate the mechanism of action of this compound in cell cycle regulation?
- Methodology :
- Cell Cycle Analysis : Treat cancer cells (e.g., HepG2) with the compound at IC concentrations for 24–48 hours. Fix cells, stain with propidium iodide, and analyze DNA content via flow cytometry. Look for G2/M phase arrest, a common mechanism for pyrrolopyridine derivatives .
- Target Identification : Use kinase profiling panels or chemoproteomics (e.g., pull-down assays with biotinylated probes) to identify interacting proteins. QSAR studies can correlate molecular descriptors (e.g., 3D-WHIM) with activity .
Q. How can QSAR modeling optimize this scaffold for reduced hepatotoxicity?
- Methodology :
- Dataset Preparation : Compile data on hepatotoxicity (e.g., GI in PLP1 cells) and structural features (e.g., substituents at the 6-position) from analogs like methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates .
- Descriptor Selection : Use 3D-GETAWAY descriptors to model hepatotoxicity. Avoid moieties linked to toxicity (e.g., methoxy-substituted benzene, quinoline) .
- Validation : Apply leave-one-out cross-validation and external test sets to ensure model robustness. Synthesize and test predicted low-toxicity derivatives.
Q. What catalytic systems are effective for functionalizing the pyrrolopyridine core?
- Methodology : For late-stage diversification, employ palladium-catalyzed C-H activation or photoredox catalysis. For example, Ir(ppy) and visible light can enable decarboxylative coupling of the methyl ester group with aryl halides . Alternatively, copper-mediated azide-alkyne cycloaddition (CuAAC) can introduce triazole groups at the 6-position for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
